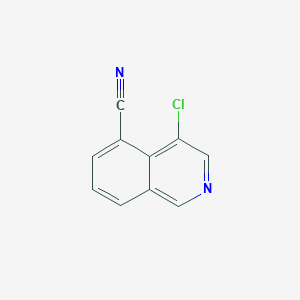

4-Chloroisoquinoline-5-carbonitrile

Descripción

4-Chloroisoquinoline-5-carbonitrile is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system (isoquinoline core) with chlorine and cyano substituents at positions 4 and 5, respectively. The compound’s molecular formula is inferred as C₁₀H₅ClN₂ (molecular weight ~188.6 g/mol), based on its positional isomer, 4-Chloroisoquinoline-1-carbonitrile (CAS 23994-20-9) . Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their electronic diversity and bioactivity .

Propiedades

Fórmula molecular |

C10H5ClN2 |

|---|---|

Peso molecular |

188.61 g/mol |

Nombre IUPAC |

4-chloroisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-6-13-5-8-3-1-2-7(4-12)10(8)9/h1-3,5-6H |

Clave InChI |

HTSZCVWFXLMTPM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN=CC(=C2C(=C1)C#N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for synthesizing isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents. For example, the use of palladium catalysts in substitution reactions is well-documented .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

4-Chloroisoquinoline-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.

Mecanismo De Acción

The mechanism by which 4-Chloroisoquinoline-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Positional Isomers of Chloroisoquinoline Carbonitriles

The position of substituents significantly alters physicochemical and spectral properties:

Key Observations :

- The cyano group at position 5 in the target compound may enhance electron-withdrawing effects compared to position 1, influencing reactivity in cross-coupling reactions.

- Positional isomers exhibit distinct NMR and IR spectra. For example, IR spectra of related chromene-carbonitriles show ν(CN) peaks near 2,204 cm⁻¹ , while pyrimidinecarbonitriles display ν(CN) at ~2,200 cm⁻¹ .

Pyrimidine and Pyridine Derivatives

Pyrimidine- and pyridine-based carbonitriles with chloro substituents share functional group similarities but differ in ring size and electronic effects:

Key Observations :

- Pyrimidine derivatives (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) have smaller molecular weights (~185 g/mol) compared to isoquinoline analogs due to their single-ring structure.

- The presence of iodine in 4-chloro-5-iodopicolinonitrile increases molecular weight significantly (264.45 g/mol) and may alter halogen-bonding interactions .

Thiazole and Isoxazole Carbonitriles

Five-membered heterocycles with chloro-cyano substituents exhibit distinct reactivity:

Key Observations :

- Thiazoles and isoxazoles are more electrophilic than isoquinolines, favoring nucleophilic substitutions.

Chromene and Pyran Carbonitriles

Chromene derivatives with cyano groups highlight the role of fused ring systems:

Key Observations :

- Chromene-carbonitriles exhibit higher melting points (>200°C) due to hydrogen bonding from amino and hydroxyl groups .

- The fused benzene ring in chromenes increases planarity compared to isoquinolines, affecting UV-Vis absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.